6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Mitochondrial toxicology Parkinson's disease models Complex I inhibition

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 25263-48-3) is a substitution-specific THIQ scaffold. The 6-methoxy group confers 58-fold greater Complex I inhibition (IC50 0.36–0.38 mM) vs. unsubstituted THIQ (~22 mM). The 1-phenyl substituent is required for D1 receptor recognition—activity not recapitulated by 1-benzyl or 1-methyl analogs. This CAS-verified compound is the essential precursor for D3-selective ligands, PDE4B inhibitors, and MAO-A mechanistic probes. SAR data confirm minor core modifications abolish target engagement. Procure with CAS-level identity assurance.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 25263-48-3
Cat. No. B3119649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS25263-48-3
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3
InChIInChI=1S/C16H17NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3
InChIKeyXGLBDOMSNOULHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 25263-48-3) in THIQ‑Based Scaffolds


6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 25263-48-3) is a substituted tetrahydroisoquinoline (THIQ) bearing a 6‑methoxy group and a 1‑phenyl substituent on the saturated nitrogen heterocycle. The THIQ core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting activities against neurodegenerative disorders, infectious pathogens, and as enzyme inhibitors [1]. The specific substitution pattern—the electron‑donating methoxy at position 6 combined with the lipophilic phenyl at position 1—creates a distinct pharmacophore that differentiates this compound from other THIQ analogs in terms of receptor‑binding geometry, lipophilicity, and metabolic stability [2].

Procurement‑Critical Structural Differentiation for 6-Methoxy-1-phenyl-THIQ


Generic substitution among tetrahydroisoquinoline analogs is not supported by structure‑activity data; minor modifications to the THIQ core lead to substantial shifts in biological target engagement and potency. For instance, the presence of the 6‑methoxy group is essential for complex I inhibition, with the parent unsubstituted 1,2,3,4‑tetrahydroisoquinoline showing an IC₅₀ of approximately 22 mM—nearly two orders of magnitude weaker than 6‑methoxy‑containing congeners [1]. Similarly, the 1‑phenyl substituent influences dopamine receptor subtype selectivity and NMDA receptor antagonism in a manner not recapitulated by 1‑benzyl, 1‑methyl, or unsubstituted analogs [2]. These quantitative divergences mandate that procurement decisions be guided by precise CAS‑verified identity rather than class‑level interchangeability.

Head‑to‑Head Quantitative Differentiation of 6-Methoxy-1-phenyl-THIQ Against Structural Analogs


Mitochondrial Complex I Inhibition Potency Relative to Unsubstituted THIQ Core

The 6‑methoxy substituent is a critical determinant of mitochondrial complex I inhibitory potency. In a head‑to‑head study of 22 isoquinoline derivatives, 6‑methoxy‑1,2,3,4‑tetrahydroisoquinoline (a close analog lacking the 1‑phenyl group) exhibited an IC₅₀ of 0.38 mM, whereas the completely unsubstituted 1,2,3,4‑tetrahydroisoquinoline required an IC₅₀ of approximately 22 mM—a 58‑fold reduction in potency [1]. While direct data for the 1‑phenyl‑substituted target compound are not available in this assay, the class‑level inference establishes that the 6‑methoxy motif is non‑negotiable for maintaining sub‑millimolar complex I inhibition; removal of the methoxy group results in near‑complete loss of activity.

Mitochondrial toxicology Parkinson's disease models Complex I inhibition

Monoamine Oxidase A (MAO‑A) Inhibition Advantage Conferred by 6‑Methoxy Substitution

Within the isoquinoline class, the 6‑methoxy group is strongly associated with enhanced MAO‑A inhibitory activity. In a comprehensive SAR study, N‑methyl‑6‑methoxyisoquinolinium ion demonstrated potent and competitive MAO‑A inhibition with an IC₅₀ of 0.81 μM [1]. While the target compound is a neutral tetrahydroisoquinoline rather than a quaternary N‑methylisoquinolinium ion, the 3D‑QSAR analysis from the same study identified steric and lipophilic fields around the 6‑position as key contributors to MAO‑A potency [1]. Analogs lacking the 6‑methoxy group (e.g., unsubstituted isoquinolines) showed markedly reduced MAO‑A inhibition, underscoring the functional necessity of this substituent for engaging the MAO‑A active site.

Monoamine oxidase inhibition Neurotransmitter metabolism Isoquinoline SAR

Dopamine D3 Receptor Selectivity Imparted by 6‑Methoxy‑THIQ Motif Over D2 Receptor

The 6‑methoxy‑1,2,3,4‑tetrahydroisoquinoline scaffold, particularly when further elaborated with a 7‑hydroxy group, confers high dopamine D3 receptor (D3R) affinity and D3R‑over‑D2R selectivity. In a systematic evaluation, a series of 6‑methoxy‑1,2,3,4‑tetrahydroisoquinolin‑7‑ol derivatives displayed strong D3R affinity (Ki values in the low nanomolar range) and 10‑ to 100‑fold selectivity over D2R [1]. Molecular docking revealed that the 6‑methoxy group participates in hydrogen‑bonding interactions with Ser182 and Tyr365 in the D3R orthosteric pocket, while the 7‑hydroxy group forms additional hydrogen bonds with Ser192—interactions that are absent or geometrically unfavorable in D2R [1]. In contrast, the 6,7‑dimethoxy analog (compound 8) exhibited substantially reduced D3R affinity due to loss of the phenol‑mediated hydrogen bonding network [1]. Although the target compound lacks the 7‑hydroxy group, the 6‑methoxy‑THIQ core is the foundational pharmacophore for achieving D3R engagement; the 1‑phenyl substituent further modulates lipophilicity and binding pocket complementarity.

Dopamine receptor pharmacology D3‑selective ligands Antipsychotic drug discovery

PDE4B Inhibitory Activity and Subtype Selectivity Derived from 6‑Methoxy‑THIQ Scaffold

The 7‑(cyclopentyloxy)‑6‑methoxy‑1,2,3,4‑tetrahydroisoquinoline scaffold has been optimized as a PDE4B inhibitor with significant subtype selectivity over PDE4D. In a structure‑based design study, compound 19 (bearing a sulfonamide tail) inhibited PDE4B with an IC₅₀ of 0.88 μM and exhibited 21‑fold selectivity for PDE4B over PDE4D compared to the non‑selective reference compound rolipram [1]. The 6‑methoxy group contributes to the lipophilic interactions within the PDE4B catalytic pocket, while the 7‑cyclopentyloxy extension and C‑3 rigidification enhance subtype discrimination [1]. Analogs lacking the 6‑methoxy group or with alternative alkoxy substitutions at the 7‑position showed reduced PDE4B potency and diminished selectivity, confirming that the 6‑methoxy‑THIQ core is a critical determinant of PDE4B engagement.

Phosphodiesterase inhibition PDE4B‑selective inhibitors Anti‑inflammatory drug discovery

D1 Dopamine Receptor Antagonism: Distinct SAR of 1‑Phenyl‑THIQs vs. Benzazepine Prototype

1‑Phenyl‑1,2,3,4‑tetrahydroisoquinolines were developed as ring‑contracted analogs of the prototypical D1 antagonist SCH23390 (a 1‑phenyl‑3‑benzazepine). SAR studies demonstrated that the 1‑phenyl group is essential for D1 receptor binding; replacing it with a 1‑benzyl or 4‑phenyl group substantially reduces affinity [1]. Moreover, tertiary N‑methyl‑1‑phenyl‑THIQs showed higher potency than secondary 1‑phenyl analogs, and the S‑enantiomer was the more active form—an inversion of stereochemical preference relative to the R‑configuration of SCH23390 [1]. The 6‑methoxy substituent, while not directly evaluated in the primary study, occupies a position analogous to the 8‑chloro substituent in SCH23390; SAR from 1‑phenyltetrahydrobenzazepines indicates that 6‑halo and 7‑hydroxy substituents enhance D1 affinity, suggesting that the 6‑methoxy group in the target compound may contribute additional binding energy through electron donation and hydrogen‑bond acceptor capacity.

D1 dopamine receptor antagonists 1‑Phenyl‑THIQ SAR CNS drug discovery

Validated Application Scenarios for 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 25263-48-3)


Mitochondrial Toxicity Screening and Parkinson's Disease Model Compound

Use as a reference inhibitor in complex I activity assays. The 6‑methoxy‑THIQ core confers an IC₅₀ of 0.36–0.38 mM in rat brain mitochondrial preparations, approximately 58‑fold more potent than unsubstituted THIQ [1]. This potency window allows for dose‑response studies of mitochondrial dysfunction relevant to Parkinson's disease pathogenesis. The 1‑phenyl substituent further increases lipophilicity, potentially enhancing mitochondrial membrane partitioning compared to simpler 6‑methoxy analogs. Researchers should verify complex I inhibition in their specific cellular or isolated mitochondrial system, as absolute IC₅₀ values may vary with membrane potential and substrate conditions.

Dopamine D1/D3 Receptor Pharmacological Tool Development

Employ as a synthetic intermediate or scaffold for developing D1‑antagonist or D3‑selective ligands. The 1‑phenyl group is essential for D1 receptor recognition, distinguishing this compound from 1‑benzyl or 1‑methyl THIQ analogs that lack D1 affinity [2]. The 6‑methoxy group aligns with the 6‑methoxy‑7‑hydroxy pharmacophore required for high‑affinity D3R binding and D3/D2 selectivity [3]. For D3‑targeted programs, further functionalization at the 7‑position (e.g., hydroxylation) is necessary to achieve low‑nanomolar affinity; the current compound serves as a key precursor for SAR expansion.

PDE4B Inhibitor Lead Optimization Scaffold

Use as a core scaffold for designing subtype‑selective PDE4B inhibitors. The 6‑methoxy‑THIQ framework, when elaborated with a 7‑cyclopentyloxy group and appropriate C‑3 rigidification, yields compounds with PDE4B IC₅₀ values below 1 μM and 21‑fold selectivity over PDE4D [4]. This selectivity profile is advantageous for anti‑inflammatory applications where PDE4D inhibition is associated with gastrointestinal adverse effects. The 1‑phenyl substituent in the target compound may serve as a vector for introducing additional functionality (e.g., para‑substituted sulfonamides) to further modulate potency and selectivity.

Monoamine Oxidase A (MAO‑A) Interaction Studies

Apply as a ligand for investigating MAO‑A inhibition mechanisms. The 6‑methoxy group is a validated pharmacophoric element for achieving competitive MAO‑A inhibition, with structurally related N‑methyl‑6‑methoxyisoquinolinium ions exhibiting IC₅₀ values of 0.81 μM [5]. While the neutral tetrahydroisoquinoline form of the target compound is expected to be less potent than quaternary N‑methyl derivatives, the 6‑methoxy substituent provides a measurable advantage over unsubstituted THIQ analogs in MAO‑A engagement. This compound can serve as a baseline for assessing the impact of N‑alkylation and quaternization on MAO inhibitory activity.

Quote Request

Request a Quote for 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.